molecular formula C11H7BrF3NO2 B1413866 Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate CAS No. 1805023-17-9

Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B1413866
CAS No.: 1805023-17-9
M. Wt: 322.08 g/mol
InChI Key: YZESPLHZLKOWAC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It features a trifluoromethyl group, a bromine atom, and a cyano group attached to a benzene ring, making it a highly functionalized aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of ethyl 3-(trifluoromethyl)benzoate to introduce the bromine atom at the 2-position. This is followed by a cyanation reaction to introduce the cyano group at the 5-position. The reaction conditions often involve the use of bromine or a brominating agent and a cyanating agent such as copper(I) cyanide under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Products include amines or other reduced derivatives of the cyano group.

    Oxidation: Products include carboxylic acids or other oxidized derivatives of the ethyl ester group.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drug molecules, particularly those requiring trifluoromethyl and cyano functionalities for enhanced biological activity.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and liquid crystals, where the trifluoromethyl group imparts unique physical properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-5-(trifluoromethyl)benzoate:

    Ethyl 2-bromo-3-(trifluoromethyl)benzoate: Lacks the cyano group at the 5-position, which can affect its chemical properties and reactivity.

    Ethyl 2-cyano-3-(trifluoromethyl)benzoate: Lacks the bromine atom, which can limit its use in nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)4-8(9(7)12)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZESPLHZLKOWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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